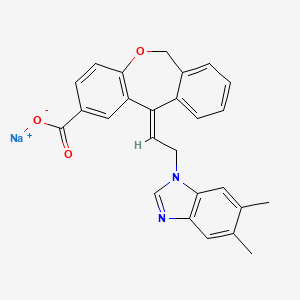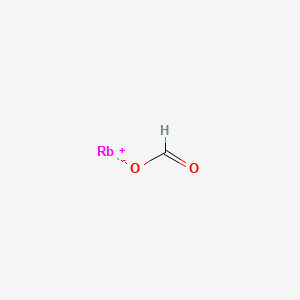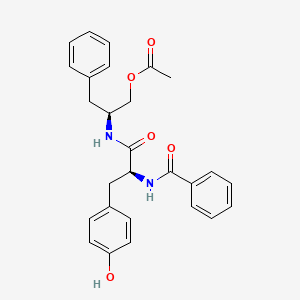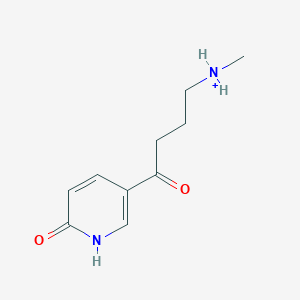
Xcytrin (TN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Motexafin Gadolinium is a synthetic metallotexaphyrin with radiosensitizing and chemosensitizing properties. Motexafin gadolinium accumulates in tumor cells preferentially due to their increased rates of metabolism, generating reactive oxygen species (ROS) intracellularly and lowering the tumor cell apoptotic threshold to ionizing radiation and chemotherapy. (NCI04)
Aplicaciones Científicas De Investigación
Redox Active Drug for Cancer Therapy
Motexafin gadolinium (MGd, Xcytrin) is an aromatic macrocycle that acts as a redox active drug. It exhibits a strong affinity for electrons and forms superoxide and other reactive oxygen species (ROS) through redox cycling. MGd increases cytotoxicity of ionizing radiation and various chemotherapy agents, potentially being directly cytotoxic to tumor cells under specific conditions. It selectively localizes in tumors, enhancing tumor response to radiation and chemotherapy in murine models. In clinical trials, MGd combined with ionizing radiation improved time to neurologic progression in lung cancer patients with brain metastases. Its molecular target is thioredoxin reductase, and its inhibition results in cellular redox stress and increased tumor responsiveness to treatments (Magda & Miller, 2006).
Interaction with Biological Substrates
MGd is a water-soluble gadolinium(III) texaphyrin complex undergoing clinical trials as an anticancer agent. Its mechanism involves functioning as a redox cycling agent, capturing electrons from endogenous species and transferring them to oxygen to produce ROS, known to trigger apoptosis. This process involves various reducing species such as NADPH, ascorbate, and dithiothreitol (Magda et al., 2005).
Applications in Radiation and Photodynamic Therapy
XCYTRIN is evaluated for enhancing radiation therapy in patients with metastatic cancers to the brain. It is also tested as a photosensitizer in various treatments, including the photodynamic treatment of recurrent breast cancer and photoangioplastic reduction of atherosclerosis. Its diverse potential utility is supported by well-optimized physical features, favorable tissue biolocalization characteristics, and novel mechanisms of action (Sessler & Miller, 2000).
Radiosensitizer for Brain Tumors
MGd is a novel agent with properties that enhance the cytotoxic potential of radiation therapy and various chemotherapeutic agents, potentially having independent cytotoxicity in certain lymphoid malignancies. It is well tolerated and shows tumor-specific uptake. Its use as a radiation enhancer in managing brain tumors has been reviewed, highlighting its unique properties (Forouzannia et al., 2007).
Propiedades
Fórmula molecular |
C52H74GdN5O15 |
|---|---|
Peso molecular |
1166.4 g/mol |
Nombre IUPAC |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate;hydrate |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;+3;/p-2 |
Clave InChI |
KHDBHVDCUGRVLA-UHFFFAOYSA-L |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Gd+3] |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Gd+3] |
Sinónimos |
gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B1264475.png)
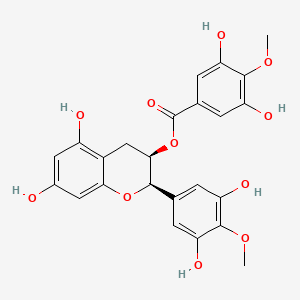
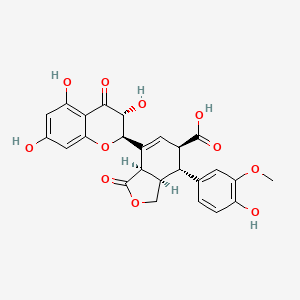
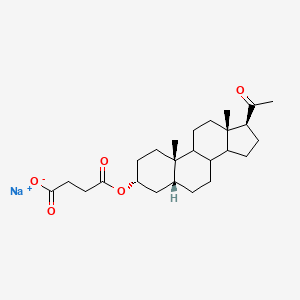


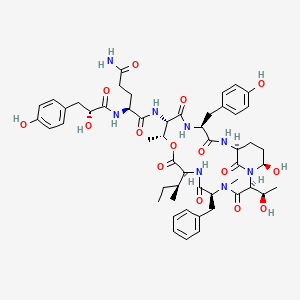

![2-Methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone](/img/structure/B1264486.png)

